

An In-depth Technical Guide to the NMR Spectroscopy Analysis of 2-Butylthiophene

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Compound of Interest

Compound Name: **2-Butylthiophene**

Cat. No.: **B075402**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of **2-butylthiophene**. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize NMR techniques for the structural elucidation and characterization of heterocyclic compounds. This document presents quantitative ^1H and ^{13}C NMR data in clearly structured tables, details the experimental protocols for data acquisition, and includes visualizations of the molecular structure and key NMR correlations.

Introduction to 2-Butylthiophene NMR Analysis

2-Butylthiophene is a substituted aromatic heterocycle of interest in various fields of chemical research, including materials science and medicinal chemistry. NMR spectroscopy is an essential analytical technique for the unambiguous determination of its molecular structure. This guide focuses on the interpretation of its ^1H and ^{13}C NMR spectra, providing a detailed breakdown of chemical shifts, coupling constants, and signal assignments. Understanding these spectral features is critical for verifying the identity and purity of **2-butylthiophene** in research and development settings.

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **2-butylthiophene**. The data is presented with assignments corresponding to the atom numbering in the chemical

structure provided in the subsequent section.

¹H NMR Spectral Data of 2-Butylthiophene

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H-5	7.10	dd	J = 5.1, 1.2	1H
H-4	6.92	dd	J = 5.1, 3.5	1H
H-3	6.78	dd	J = 3.5, 1.2	1H
H-1' (α-CH ₂)	2.81	t	J = 7.5	2H
H-2' (β-CH ₂)	1.68	sextet	J = 7.5	2H
H-3' (γ-CH ₂)	1.41	sextet	J = 7.5	2H
H-4' (δ-CH ₃)	0.93	t	J = 7.4	3H

dd = doublet of doublets, t = triplet, sextet = sextet

¹³C NMR Spectral Data of 2-Butylthiophene

Carbon Assignment	Chemical Shift (δ) [ppm]
C-2	145.9
C-5	127.5
C-3	124.0
C-4	122.7
C-1' (α-CH ₂)	33.2
C-2' (β-CH ₂)	31.0
C-3' (γ-CH ₂)	22.2
C-4' (δ-CH ₃)	13.9

Experimental Protocols

The following is a standard protocol for the acquisition of ^1H and ^{13}C NMR spectra of liquid organic compounds such as **2-butylthiophene**.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of **2-butylthiophene** for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) to the vial.
- Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
- Capping: Securely cap the NMR tube.

NMR Instrument Parameters

- Spectrometer: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans: Typically 8 to 16 scans are sufficient.
 - Relaxation Delay: A delay of 1-2 seconds between scans.
 - Spectral Width: A spectral width of approximately 10-12 ppm centered around 5-6 ppm.
- ^{13}C NMR Acquisition:

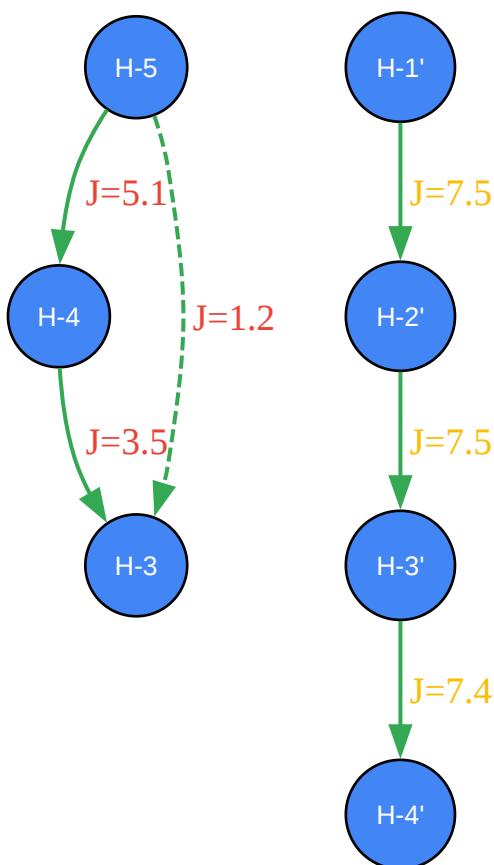
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: A higher number of scans (e.g., 128 to 1024) is typically required due to the lower natural abundance of ^{13}C .
- Relaxation Delay: A delay of 2 seconds.
- Spectral Width: A spectral width of approximately 200-220 ppm.

- Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H spectrum.

Visualizations

The following diagrams illustrate the chemical structure and key NMR relationships for **2-butylthiophene**.

Caption: Chemical structure of **2-butylthiophene** with atom numbering for NMR assignments.



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Caption: ^1H - ^1H spin-spin coupling network in **2-butylthiophene**.

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